1-(2-Aminophenyl)-2-(2-bromophenyl)ethanone
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Overview
Description
1-(2-Aminophenyl)-2-(2-bromophenyl)ethanone is an organic compound that features both an amino group and a bromine atom attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Aminophenyl)-2-(2-bromophenyl)ethanone typically involves the reaction of 2-bromoacetophenone with 2-aminobenzene under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a solvent like ethanol or methanol. The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields. Additionally, the use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
1-(2-Aminophenyl)-2-(2-bromophenyl)ethanone can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium cyanide (KCN) can be used for substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives of the original compound.
Reduction: Alcohol derivatives.
Substitution: Compounds with different functional groups replacing the bromine atom.
Scientific Research Applications
1-(2-Aminophenyl)-2-(2-bromophenyl)ethanone has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2-Aminophenyl)-2-(2-bromophenyl)ethanone involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the bromine atom can participate in halogen bonding. These interactions can influence the compound’s biological activity and its effects on cellular processes.
Comparison with Similar Compounds
Similar Compounds
1-(2-Aminophenyl)-2-phenylethanone: Lacks the bromine atom, which may result in different reactivity and biological activity.
1-(2-Bromophenyl)-2-phenylethanone: Lacks the amino group, which may affect its ability to form hydrogen bonds and interact with biological molecules.
Uniqueness
1-(2-Aminophenyl)-2-(2-bromophenyl)ethanone is unique due to the presence of both an amino group and a bromine atom on the phenyl rings
Properties
CAS No. |
869668-73-5 |
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Molecular Formula |
C14H12BrNO |
Molecular Weight |
290.15 g/mol |
IUPAC Name |
1-(2-aminophenyl)-2-(2-bromophenyl)ethanone |
InChI |
InChI=1S/C14H12BrNO/c15-12-7-3-1-5-10(12)9-14(17)11-6-2-4-8-13(11)16/h1-8H,9,16H2 |
InChI Key |
NTSBNIHFCWAGBK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CC(=O)C2=CC=CC=C2N)Br |
Origin of Product |
United States |
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